molecular formula C13H10N4 B8430552 5-Amino-3-methyl-9H-pyrido[2,3-b]indole-7-carbonitrile

5-Amino-3-methyl-9H-pyrido[2,3-b]indole-7-carbonitrile

Cat. No. B8430552
M. Wt: 222.24 g/mol
InChI Key: NGLZZNPOCXVZBC-UHFFFAOYSA-N
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Patent
US08119655B2

Procedure details

Compound 123 (148 mg, 0.61 mmol) was dissolved in dioxane (2 mL) with pyridinium chloride (80 mg), and the solution was heated at 180° C. in the microwave for 15 minutes. The solution was concentrated in vacuo. Purification by flash chromatography (20% acetone/CH2Cl2) gave 118 mg (87%) of the title compound as an off-white solid. MS (ES) [m+H] calc'd for C13H10N4, 223; found 223.
Name
Compound 123
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([NH2:18])[C:9]=1[C:10]1[C:11](F)=[N:12][CH:13]=[C:14]([CH3:16])[CH:15]=1)[C:5]#[N:6].[Cl-].[NH+]1C=CC=CC=1>O1CCOCC1>[NH2:1][C:2]1[CH:3]=[C:4]([C:5]#[N:6])[CH:7]=[C:8]2[C:9]=1[C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[N:12][C:11]=1[NH:18]2 |f:1.2|

Inputs

Step One
Name
Compound 123
Quantity
148 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=C(C1C=1C(=NC=C(C1)C)F)N
Name
Quantity
80 mg
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (20% acetone/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C3=C(NC2=CC(=C1)C#N)N=CC(=C3)C
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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